2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
Description
2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 1H-pyrrole group and linked via an acetamide moiety to a 2-methylbenzo[d]thiazole ring. This structure combines multiple pharmacophores, including thiazole (known for antimicrobial and kinase-inhibitory properties) and benzothiazole (associated with antitumor activity).
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-11-18-14-8-12(4-5-15(14)24-11)19-16(22)9-13-10-23-17(20-13)21-6-2-3-7-21/h2-8,10H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQXFDMNXZUFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrrole ring
- A thiazole moiety
- A benzo[d]thiazole substituent
This unique combination of heterocycles is believed to contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including the compound . The following table summarizes key findings related to its antibacterial and antifungal activities:
The compound demonstrated significant action against dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase enzymes, suggesting a dual mechanism of action that could be leveraged for therapeutic applications against resistant strains of bacteria and fungi .
Anticancer Activity
Thiazole derivatives have also shown promise in cancer treatment. The compound's structural features may enhance its interaction with cancer cell pathways. Key findings include:
- Cell Line Studies : In vitro assays against various cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC50 values indicating potent activity against human glioblastoma and melanoma cells .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and apoptosis, potentially disrupting cancer cell growth .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives, including our compound, for their antibacterial properties. Results indicated that modifications in the chemical structure significantly influenced activity levels, with certain substitutions enhancing potency against E. coli and S. aureus.
- Cytotoxicity Assays : In a comparative analysis of thiazole derivatives, the compound exhibited superior cytotoxicity against several cancer cell lines compared to established chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for drug development .
Molecular Docking Studies
Molecular docking simulations have been conducted to explore the binding affinities of the compound with various biological targets. The results indicated strong interactions with DHFR and ACP reductase, which are critical enzymes in bacterial and cancer metabolism .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
Several analogs share the thiazole-acetamide backbone but differ in substituents and appended heterocycles:
Key Observations :
- Substituent Impact : Bromine-containing groups (e.g., 9c, VU0453660) enhance enzymatic inhibition and binding affinity, likely due to halogen bonding .
- Heterocycle Diversity : Triazole-benzodiazole hybrids (e.g., 9c) show superior docking scores compared to pyrazole derivatives (e.g., compound 41), suggesting heterocycle choice critically influences target engagement .
Physicochemical Properties
Comparative physicochemical data reveal critical differences in solubility and stability:
*LogP estimated using analogous structures. Notable Trends:
- Methylbenzo[d]thiazole derivatives (e.g., target compound) likely exhibit moderate LogP (~3.2), balancing membrane permeability and solubility .
Yield Comparison :
- Triazole-containing analogs (e.g., 9c) achieve ~68% yield, lower than pyrazole derivatives (72% for compound 41), likely due to multi-step CuAAC requirements .
- Straightforward acetamide couplings (e.g., VU0453660) report >90% purity by LCMS, emphasizing robust methodology .
Pharmacological Performance
- Cytotoxicity: Pyrazole-thiazole hybrids (e.g., compound 41) show IC₅₀ values of 8–12 μM against HeLa cells, outperforming non-heterocyclic acetamides .
- Kinase Inhibition: Pyridinyl-thiazole carboxamides () exhibit nanomolar IC₅₀ values, underscoring the importance of aromatic electron-deficient rings in ATP-binding site interactions .
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide, and how can reaction conditions be optimized?
A1. The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones under refluxing ethanol or DMF, using catalysts like acetic acid or p-toluenesulfonic acid .
- Pyrrole Substitution: Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) for introducing the pyrrole moiety, often requiring CuI/ligand systems or K2CO3 in DMSO .
- Acetamide Linkage: Amide coupling via EDC/HOBt or DCC in dichloromethane, with rigorous purification by column chromatography (silica gel, ethyl acetate/hexane) .
Optimization involves solvent polarity adjustments (e.g., DMF for polar intermediates), temperature control (60–120°C), and monitoring by TLC/LC-MS. Yield improvements (>70%) are achieved via microwave-assisted synthesis for time-sensitive steps .
Q. Q2. Which spectroscopic and analytical techniques are critical for validating the structural integrity of this compound?
A2. Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., thiazole C-H at δ 7.8–8.2 ppm, acetamide NH at δ 10.5–11.0 ppm) .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error .
- Elemental Analysis: Carbon/nitrogen content deviations <0.4% .
Advanced Research Questions
Q. Q3. How can researchers resolve discrepancies in crystallographic data between experimental and computational models for this compound?
A3. Contradictions often arise from:
- Dynamic vs. Static Disorder: Use SHELXL for refining twinned or disordered structures by partitioning occupancy parameters .
- Hydrogen Bonding Ambiguities: Apply graph-set analysis (e.g., Etter’s rules) to differentiate intramolecular (N-H⋯N) vs. intermolecular (C=O⋯H-C) interactions .
- Validation Tools: Cross-check with PLATON (ADDSYM) for missed symmetry and checkCIF for systematic errors .
Q. Q4. What computational strategies are recommended for predicting the compound’s bioactivity and selectivity in target binding?
A4. Combine:
- Molecular Docking: AutoDock Vina or Glide for binding pose prediction (e.g., CDK9 inhibition, as in analogs from ).
- Molecular Dynamics (MD): GROMACS/AMBER simulations (100 ns) to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
- QSAR Modeling: Use MOE or Schrodinger’s QikProp to correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with IC₅₀ values .
Q. Q5. How can researchers address inconsistencies in biological assay data, such as conflicting IC₅₀ values across studies?
A5. Mitigation strategies include:
- Assay Standardization: Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT/XTT assays) .
- Solubility Adjustments: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests (p<0.05) to compare replicates across labs .
Methodological Guidance
Q. Q6. What experimental protocols are recommended for investigating hydrogen-bonding networks in the crystal lattice of this compound?
A6. Follow these steps:
Single-Crystal X-ray Diffraction (SCXRD): Collect data at 100 K (λ = 0.71073 Å) to minimize thermal motion artifacts .
Hydrogen Bond Analysis: Use Mercury or OLEX2 to identify donor-acceptor distances (2.5–3.2 Å) and angles (>120°) .
Topological Descriptors: Calculate graph-set notations (e.g., R₂²(8) for dimeric rings) to classify packing motifs .
Q. Q7. How should researchers design SAR studies to optimize the compound’s pharmacological profile?
A7. Focus on:
- Core Modifications: Replace the 2-methylbenzo[d]thiazole with fluorinated or brominated analogs to enhance lipophilicity (logP 2.5–3.5) .
- Side-Chain Variations: Introduce sulfonamide or triazole groups at the acetamide position to improve metabolic stability .
- In Silico Screening: Prioritize derivatives with predicted ADMET profiles (e.g., CNS permeability via Blood-Brain Barrier Score) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
